G6PD activator AG1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G6PD 激活剂 AG1 是一种有效的选择性葡萄糖-6-磷酸脱氢酶 (G6PD) 激活剂,G6PD 是一种在磷酸戊糖途径中起关键作用的酶。该途径对于核苷酸和脂肪酸的生成以及通过生成还原的烟酰胺腺嘌呤二核苷酸磷酸 (NADPH) 来维持细胞的氧化还原平衡至关重要。
准备方法
G6PD 激活剂 AG1 的合成涉及多个步骤,包括中间体的制备以及它们在特定条件下的后续反应。合成路线通常涉及使用有机溶剂和试剂,例如二甲基亚砜 (DMSO) 和各种催化剂。 反应条件,包括温度和 pH 值,经过仔细控制,以确保以高纯度获得所需产物 .
G6PD 激活剂 AG1 的工业生产方法尚未得到充分记录,但它们可能涉及扩大实验室合成工艺。这将包括优化反应条件,并使用大量试剂和溶剂以批量生产该化合物。
化学反应分析
G6PD 激活剂 AG1 会发生多种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会生成 AG1 的氧化衍生物,而还原反应可能会生成该化合物的还原形式 .
科学研究应用
G6PD 激活剂 AG1 在化学、生物学、医学和工业领域拥有广泛的科学研究应用。在化学中,它被用作研究磷酸戊糖途径和 G6PD 在细胞代谢中的作用的工具。在生物学中,AG1 用于研究 G6PD 激活对细胞氧化还原平衡和氧化应激的影响。 在医学上,AG1 在治疗 G6PD 缺乏症及其相关疾病方面具有潜在的治疗应用,方法是减少溶血并改善受影响个体的氧化还原平衡 .
作用机制
G6PD 激活剂 AG1 的作用机制涉及促进 G6PD 寡聚化为其催化活性形式。这种激活是非共价的,并且涉及 AG1 与 G6PD 同二聚体特定区域的结合。AG1 的结合在两个相互作用的 G6PD 单体之间在烟酰胺腺嘌呤二核苷酸磷酸 (NADP+) 结合位点桥接了二聚体界面。 这促进了催化活性 G6PD 寡聚体的形成,增强了酶的活性和稳定性 .
相似化合物的比较
G6PD 激活剂 AG1 具有选择性激活 G6PD 并促进其寡聚化的独特能力。其他类似化合物包括 G6PD 的小分子激活剂,它们也靶向酶的寡聚化和激活。AG1 由于其高效力和选择性而脱颖而出,有效浓度 (EC50) 为 3 µM。 类似的化合物可能具有不同的结合亲和力和作用机制,但它们通常都具有增强 G6PD 活性和稳定性的目标 .
参考文献
生物活性
Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose phosphate pathway, responsible for converting glucose-6-phosphate into 6-phosphogluconate. This reaction is vital for the production of NADPH, a cofactor essential for various biosynthetic reactions and for maintaining cellular redox balance. G6PD deficiency is one of the most common enzymopathies globally, leading to increased oxidative stress and associated health issues such as hemolytic anemia and neurological damage in newborns. The compound AG1 has emerged as a promising small-molecule activator of G6PD, showing potential therapeutic benefits for individuals with G6PD deficiency.
AG1 functions primarily by stabilizing the dimeric form of G6PD, which is critical for its enzymatic activity. Biochemical studies indicate that AG1 enhances the oligomerization of G6PD, thus promoting the formation of catalytically competent enzyme complexes. The activation mechanism is noncovalent and involves bridging interactions at the NADP+ binding sites of two G6PD monomers .
Efficacy in Different G6PD Variants
AG1 has been shown to increase the activity of various G6PD mutants significantly. For instance:
- Canton mutant (R459L) : AG1 increased activity by approximately 60% over baseline levels.
- Mediterranean variant (S188F) : Activity was enhanced by up to 50% in fibroblasts derived from patients with this mutation.
- Kaiping variant (R463H) : Similar increases in activity were observed .
The compound demonstrated an EC50 value of around 3 µM, indicating its potency as an activator .
Reduction of Oxidative Stress
AG1 not only activates G6PD but also plays a role in reducing oxidative stress within cells. In studies involving human erythrocytes and zebrafish models, AG1 treatment resulted in decreased reactive oxygen species (ROS) levels and improved cell viability under stress conditions . For example, lymphocytes treated with AG1 showed reduced ROS levels and increased glutathione (GSH) levels, leading to enhanced cell survival during serum starvation stress .
Study 1: High-Throughput Screening for G6PD Activators
In a high-throughput screening study, researchers identified AG1 as a lead compound capable of activating multiple G6PD variants. The screening involved assessing the compound's ability to enhance enzyme activity in vitro, which was confirmed through biochemical assays measuring enzyme kinetics and stability under oxidative stress conditions .
Study 2: In Vivo Efficacy in Zebrafish Models
Zebrafish models were utilized to evaluate the in vivo effects of AG1 on oxidative stress. Treatment with AG1 led to significant reductions in oxidative damage markers compared to untreated controls. This study highlighted the potential of AG1 not only as an enzyme activator but also as a protective agent against oxidative injury .
Data Summary
G6PD Variant | Baseline Activity | Activity with AG1 | Increase (%) | EC50 (µM) |
---|---|---|---|---|
Wild-type | 100% | 120% | 20% | 3 |
Canton (R459L) | 40% | 100% | 60% | - |
Mediterranean | 22% | 50% | 50% | - |
Kaiping (R463H) | - | Up to 100% | - | - |
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHTYKMNQDUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。